molecular formula C6H4Cl2N2O2 B1361582 Methyl 2,4-dichloropyrimidine-6-carboxylate CAS No. 6299-85-0

Methyl 2,4-dichloropyrimidine-6-carboxylate

Cat. No. B1361582
CAS RN: 6299-85-0
M. Wt: 207.01 g/mol
InChI Key: DQNQNLWKAGZNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,4-dichloropyrimidine-6-carboxylate” is an organoheterocyclic compound . It is a white to yellow to light brown powder . The molecular formula is C6H4Cl2N2O2 .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the esterification reaction of 2,4-dichloropyrimidine . A common synthesis method involves reacting 2,4-dichloropyrimidine with methanol under acidic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string COC(=O)C1=CC(Cl)=NC(Cl)=N1 . The InChI Key is DQNQNLWKAGZNIT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow to light brown powder . It has a melting point of 53°C to 59°C . The molecular weight is 207.01 , and the density is 1.503 .

Scientific Research Applications

Methyl 2,4-dichloropyrimidine-6-carboxylate has a wide range of scientific research applications. It has been used in drug discovery as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound has also been used in biochemistry and pharmacology to study the effects of different drugs on cellular metabolism. In addition, this compound has been used in animal studies to evaluate the potential toxicity of certain compounds.

Mechanism of Action

Methyl 2,4-dichloropyrimidine-6-carboxylate works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is an essential coenzyme in the synthesis of nucleotides and amino acids. By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, resulting in a decrease in the production of nucleotides and amino acids.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting DHFR, this compound has been shown to inhibit the enzyme thymidylate synthase (TS), which is responsible for the synthesis of thymidine nucleotides. This compound has also been shown to inhibit the enzyme ribonucleotide reductase (RNR), which is responsible for the conversion of ribonucleotides to deoxyribonucleotides. In addition, this compound has been shown to inhibit the enzyme glutathione reductase (GR), which is responsible for the synthesis of glutathione.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored at room temperature for long periods of time. Additionally, this compound is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a synthetic compound and its effects may not be accurately replicated in natural systems. Additionally, this compound may interact with other compounds, making it difficult to control for any potential interactions.

Future Directions

There are several potential future directions for research involving Methyl 2,4-dichloropyrimidine-6-carboxylate. One potential area of research is the development of new synthetic compounds that are more effective inhibitors of DHFR and other enzymes. Additionally, further research could be done to evaluate the potential toxicity of this compound in different organisms. Finally, further research could be done to evaluate the potential interactions between this compound and other compounds.

Safety and Hazards

“Methyl 2,4-dichloropyrimidine-6-carboxylate” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

methyl 2,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNQNLWKAGZNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286359
Record name Methyl 2,4-dichloropyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6299-85-0
Record name 6299-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,4-dichloropyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dichloropyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dichloropyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dichloropyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,4-dichloropyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4-dichloropyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,4-dichloropyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,4-dichloropyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.